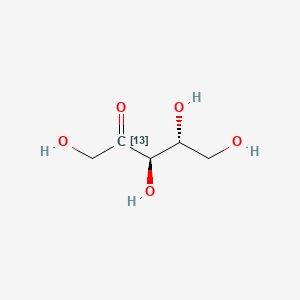

D-Ribulose-13C-1

Description

Significance of Stable Isotope Tracers in Systems Biology and Metabolomics

Stable isotope tracers are non-radioactive atoms that can be incorporated into molecules to track their metabolic fate. nih.govsigmaaldrich.com In the fields of systems biology and metabolomics, which aim to understand the complex interactions within biological systems, these tracers are of paramount importance. tandfonline.com The use of stable isotopes, such as ¹³C, ¹⁵N, and ²H, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to perform metabolic flux analysis (MFA). tandfonline.comcreative-proteomics.com This analysis quantifies the rates of metabolic reactions, revealing how cells allocate resources and respond to genetic or environmental changes. nih.govtandfonline.com

Unlike traditional biochemical assays that measure metabolite concentrations at a single point in time, stable isotope tracing provides a dynamic view of metabolic activity. nih.gov By introducing a ¹³C-labeled substrate into a biological system, scientists can follow the incorporation of the heavy isotope into various downstream metabolites. The resulting mass shifts and labeling patterns provide a detailed map of active metabolic routes and can uncover previously unknown pathway activities. nih.govnih.gov This approach is a cornerstone of modern metabolomics, enabling the detailed study of metabolism in a wide range of organisms and disease states. sigmaaldrich.comcreative-proteomics.com

Historical Context of Carbon-13 Labeling in Carbohydrate Metabolism Studies

The use of carbon isotopes to study metabolism dates back to the mid-20th century, initially with the radioactive isotope Carbon-14 (¹⁴C). While ¹⁴C was instrumental in elucidating fundamental pathways like the Calvin cycle, its radioactivity posed risks, particularly for studies in humans. The development of sensitive mass spectrometry techniques paved the way for the use of the stable isotope ¹³C. pnas.org An early and notable application was the use of naturally abundant ¹³C in glucose to study its metabolism in humans by analyzing the isotopic ratio in expired carbon dioxide. researchgate.net

Over the decades, the methods for synthesizing specifically labeled carbohydrates and the analytical power of NMR and MS have grown substantially. acs.orgphysiology.org Researchers transitioned from using uniformly labeled molecules (where every carbon is ¹³C) to site-specifically labeled ones. This progression allowed for more detailed investigations, as the fate of individual carbon atoms could be tracked through complex reaction mechanisms, such as the cleavage and rearrangement reactions in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. asm.orgresearchgate.net The preference for stable ¹³C isotopes over radioactive ¹⁴C has become standard in human metabolic research due to safety considerations. pnas.orgasm.org

Rationale for Site-Specific Carbon-13 Labeling of D-Ribulose

D-Ribulose is a key intermediate in two central metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Calvin-Benson Cycle. In the PPP, D-Ribulose-5-phosphate is the product of the oxidative branch and the substrate for the non-oxidative branch, which interconverts 5-carbon sugars with 3- and 6-carbon sugars of glycolysis. researchgate.net In photosynthesis, D-Ribulose-1,5-bisphosphate is the molecule that captures atmospheric CO₂ in a reaction catalyzed by the enzyme RuBisCO. nih.gov

The rationale for labeling D-Ribulose specifically at the C-1 position (D-Ribulose-¹³C-1) is to provide a precise tool for studying the reactions immediately downstream of its formation.

Pentose Phosphate Pathway (PPP): The PPP is a major source of NADPH for reductive biosynthesis and nucleotide precursors. researchgate.net The non-oxidative phase of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. Introducing D-Ribulose-5-phosphate (formed from D-Ribulose-¹³C-1) with a label at the C-1 position allows for direct tracking of this specific carbon atom. For instance, when D-Ribulose-5-phosphate is converted to D-Xylulose-5-phosphate, the ¹³C label remains at the C-1 position. Subsequent transketolase reactions would transfer this labeled carbon, providing unambiguous evidence of flux through this pathway. This is more direct than using [1-13C]glucose, where the C-1 label is lost as CO₂ in the oxidative PPP, making it difficult to trace carbon into the non-oxidative branch. nih.gov

Calvin-Benson Cycle: In photosynthetic organisms, understanding the efficiency of carbon fixation is crucial. Following the carboxylation of D-Ribulose-1,5-bisphosphate, the resulting 6-carbon intermediate is cleaved into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). If the starting D-Ribulose was labeled at C-1, this label would appear in one of the resulting 3-PGA molecules. Tracking this specific label through the regenerative phases of the cycle provides detailed information on the kinetics and regulation of photosynthesis. nih.govnih.gov

By introducing the label at a specific site on an intermediate like ribulose, researchers can bypass upstream pathways and directly probe the activity of the enzymes and fluxes within these core metabolic hubs. nih.gov

Research Findings and Data

While direct experimental studies utilizing D-Ribulose-¹³C-1 as a primary tracer are not widely published, its utility can be understood through theoretical analysis of metabolic pathways. The following tables illustrate the properties of the compound and the expected outcomes of a tracer experiment in the context of the Pentose Phosphate Pathway.

Properties of D-Ribulose-¹³C-1

| Property | Value |

| Common Name | d-[1-13c]erythro-pent-2-ulose |

| Molecular Formula | C₄¹³CH₁₀O₅ |

| Molecular Weight | 151.12 g/mol |

| CAS Number | 131771-70-5 |

| Physical State | Solid |

| Isotopic Enrichment | ¹³C at C-1 position |

Table 1: Physicochemical properties of D-Ribulose-¹³C-1. This data is compiled from publicly available chemical databases.

Theoretical Metabolic Tracing with D-Ribulose-¹³C-1

The following table demonstrates the theoretical fate of the ¹³C label from D-Ribulose-¹³C-1 as it is metabolized through the non-oxidative Pentose Phosphate Pathway. This illustrates how site-specific labeling can elucidate complex carbon shuffling reactions.

Assumptions:

D-Ribulose-¹³C-1 is phosphorylated in the cell to form D-Ribulose-5-phosphate-¹³C-1.

The enzyme Ribulose-5-phosphate epimerase converts it to D-Xylulose-5-phosphate-¹³C-1.

The analysis follows the first set of transketolase and transaldolase reactions.

| Metabolite | Labeled Position(s) | Pathway Step |

| D-Ribulose-5-phosphate | C-1 | Initial labeled substrate (after phosphorylation) |

| D-Xylulose-5-phosphate | C-1 | Epimerization |

| Glyceraldehyde-3-phosphate | C-1 | Transketolase reaction (from Xylulose-5-P) |

| Sedoheptulose-7-phosphate | C-3 | Transketolase reaction (from Ribose-5-P) |

| Fructose-6-phosphate (B1210287) | C-3 | Transaldolase reaction (from Sedoheptulose-7-P) |

| Erythrose-4-phosphate | C-1 | Transaldolase reaction (from Sedoheptulose-7-P) |

Table 2: Theoretical distribution of the ¹³C label from D-Ribulose-¹³C-1 through the initial reactions of the non-oxidative Pentose Phosphate Pathway. The table highlights how the label is transferred between different sugar phosphates, allowing for the deconvolution of pathway fluxes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-JTXDIPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C](=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

D Ribulose 13c 1 in the Elucidation of Metabolic Pathways and Flux Analysis

Tracing Carbon Flow in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. nih.gov It is responsible for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). nih.govtuscany-diet.netkhanacademy.org The PPP is divided into an oxidative and a non-oxidative branch. nih.govlibretexts.orgwikipathways.org D-Ribulose-13C-1, and its precursors, are instrumental in dissecting the dynamics of this pathway.

The oxidative phase of the PPP is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. nih.govlibretexts.orgebi.ac.uk By using precursors like [1-¹³C]glucose, researchers can trace the flow of the labeled carbon. In the oxidative branch, the C1 carbon of glucose-6-phosphate is removed as CO2, meaning that a label at this position will not be incorporated into the resulting ribulose-5-phosphate. nih.gov This allows for the quantification of flux through the oxidative PPP. nih.gov The rate of NADPH production is a primary function of this branch, and its regulation is tightly linked to the cell's demand for this reducing equivalent. tuscany-diet.netbiomolther.org

Key reactions in the oxidative PPP:

Glucose-6-phosphate is oxidized to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase (G6PD), producing NADPH. libretexts.org

6-phosphogluconolactonase (6PGL) hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate. libretexts.org

6-phosphogluconate dehydrogenase (6PGD) converts 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH and releasing CO2. libretexts.org

The non-oxidative branch of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. libretexts.orgbiomolther.org This reversibility allows the pathway to adapt to the metabolic needs of the cell, either producing ribose-5-phosphate for nucleotide synthesis or converting excess pentose phosphates back into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. biomolther.orgbiorxiv.org The key enzymes in this branch are transketolase and transaldolase. nih.gov

Isotopomer analysis using specifically labeled glucose precursors, which are then converted to labeled D-ribulose-5-phosphate and other pentose phosphates, helps to unravel the complex and bidirectional fluxes within this branch. biorxiv.orgnih.gov The distribution of the ¹³C label among the various intermediates provides detailed information on the relative activities of transketolase and transaldolase and the partitioning of carbon between the PPP and glycolysis. biorxiv.org

Table 1: Key Enzymes and Reactions of the Non-Oxidative PPP

| Enzyme | Reaction |

|---|---|

| Ribose-5-phosphate isomerase | Ribulose-5-phosphate ⇌ Ribose-5-phosphate |

| Ribulose-5-phosphate epimerase | Ribulose-5-phosphate ⇌ Xylulose-5-phosphate |

| Transketolase | Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate |

| Transaldolase | Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate |

This table is a simplified representation of the non-oxidative PPP reactions.

Riboneogenesis is a metabolic pathway that allows for the synthesis of ribose-5-phosphate from glycolytic intermediates, essentially running the non-oxidative PPP in reverse. nih.govnih.gov This pathway is important when the cellular demand for ribose for nucleotide synthesis is high, but the demand for NADPH is low. nih.gov Feeding cells with specifically labeled glucose, such as [6-¹³C]glucose, allows researchers to trace the incorporation of the label into pentose phosphates via this alternative route. nih.govnih.gov The resulting D-ribulose-5-phosphate would carry the ¹³C label, and its specific labeling pattern can confirm the activity of the riboneogenesis pathway. nih.gov This process has similarities to the Calvin Cycle in its formation of sedoheptulose-1,7-bisphosphate. nih.gov

Investigation of the Calvin-Benson-Bassham (CBB) Cycle and Photosynthetic Carbon Fixation

The Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation in photosynthetic organisms, converting atmospheric CO₂ into organic molecules. wikipedia.orgresearchgate.net this compound and its phosphorylated form, D-Ribulose-1,5-bisphosphate-¹³C-1, are central to studying the kinetics and regulation of this vital process. nih.govbiorxiv.org

The first major step of the CBB cycle is the carboxylation of D-ribulose-1,5-bisphosphate (RuBP), a reaction catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). uniprot.orgwikipedia.orgroyalsocietypublishing.org RuBisCO is considered the most abundant enzyme on Earth. wikipedia.orgpnas.org By supplying ¹³CO₂ to photosynthetic organisms, researchers can generate in vivo labeled D-Ribulose-1,5-bisphosphate-¹³C-1. This labeled substrate is then used by RuBisCO to fix the ¹³CO₂, initiating the CBB cycle. nih.govbiorxiv.org Studying the kinetics of the consumption of labeled RuBP provides direct insights into the in vivo activity of RuBisCO. nih.govbiorxiv.org

The carboxylation of RuBP by RuBisCO results in an unstable six-carbon intermediate that is immediately cleaved into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.org When ¹³CO₂ is used as the label, the newly fixed carbon atom is incorporated into the C1 position of one of the 3-PGA molecules. nih.govdntb.gov.ua The other five carbons in the two 3-PGA molecules are derived from the RuBP substrate. nih.gov

By using techniques like gas chromatography-mass spectrometry (GC-MS), scientists can analyze the positional enrichment of ¹³C in 3-PGA. nih.govbiorxiv.org This allows for the differentiation between the carbon atom fixed by RuBisCO and the carbon atoms that are subsequently rearranged by the other enzymes of the CBB cycle. nih.govbiorxiv.orgdntb.gov.ua This detailed positional labeling information is crucial for accurately determining the rates of carbon assimilation and for understanding the intricate regulation of the CBB cycle. nih.govbiorxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-phosphoglycerate |

| 6-phosphogluconate |

| 6-phosphoglucono-δ-lactone |

| D-Ribulose-1,5-bisphosphate |

| This compound |

| D-Ribulose-5-phosphate |

| Erythrose-4-phosphate |

| Fructose-6-phosphate |

| Glucose-6-phosphate |

| Glyceraldehyde-3-phosphate |

| NADPH |

| Ribose-5-phosphate |

| Sedoheptulose-1,7-bisphosphate |

| Sedoheptulose-7-phosphate |

Regulation of Carbon Flux in Autotrophic Organisms

Autotrophic organisms, which produce their own food from inorganic sources, rely on complex regulatory mechanisms to manage the flow of carbon. This compound, as a precursor to key intermediates in carbon fixation cycles, is instrumental in dissecting these control systems.

One of the primary applications of this compound is in the study of the Calvin-Benson-Bassham (CBB) cycle, the main pathway for carbon fixation in plants, algae, and many bacteria. nih.gov The key enzyme of this cycle, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), catalyzes the reaction between ribulose-1,5-bisphosphate (RuBP) and carbon dioxide. nih.gov By using 13C-labeled precursors, researchers can track the incorporation of the labeled carbon into various metabolites of the CBB cycle and connected pathways. This allows for the quantification of metabolic fluxes, which are the rates of turnover of metabolites in a biochemical network. sci-hub.se

Isotopically nonstationary 13C flux analysis (INST-MFA) is a sophisticated technique that utilizes the dynamic labeling patterns of metabolites over time to calculate intracellular fluxes. nih.gov This method has been successfully applied to study the metabolic response of organisms like the cyanobacterium Synechocystis and the plant Arabidopsis thaliana to environmental changes, such as varying light intensity. nih.gov These studies reveal how autotrophs adjust their carbon flux distribution between different pathways, such as glycolysis, the pentose phosphate pathway (PPP), and photorespiration, to optimize growth and respond to stress. nih.gov

For instance, studies in Arabidopsis thaliana using 13CO2 have shown that under high light conditions, the rate of carboxylation by RuBisCO increases significantly. nih.gov However, this is often accompanied by an increase in the photorespiratory flux, a process that competes with carbon fixation. nih.gov Such detailed flux maps, made possible by isotopic tracers like this compound, provide a quantitative understanding of the metabolic trade-offs that govern autotrophic growth.

This compound Applications in Nucleotide and Nucleic Acid Biosynthesis

The synthesis of nucleotides, the building blocks of RNA and DNA, is a fundamental process in all living organisms. This compound, as a labeled precursor to the ribose sugar component of nucleotides, is an invaluable tool for investigating the pathways of nucleotide and nucleic acid biosynthesis.

Ribonucleotide Synthesis Pathways

Ribonucleotides are composed of a ribose sugar, a nitrogenous base, and one or more phosphate groups. wikipedia.org The ribose moiety is synthesized via the pentose phosphate pathway (PPP), and its carbon backbone is derived from glucose. nih.gov By supplying cells with this compound or other 13C-labeled glucose precursors, researchers can trace the flow of labeled carbons into the ribose component of ribonucleotides. nih.gov

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that combines the use of stable isotope tracers with high-resolution analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to map metabolic pathways. nih.govnih.gov Studies using SIRM with [U-13C]-glucose in cancer cells have shown that the ribose rings of free nucleotides become almost completely labeled, indicating a high rate of de novo synthesis. nih.gov This approach allows for the detailed reconstruction of the intersecting pathways involved in nucleotide biosynthesis, including glycolysis, the PPP, and the Krebs cycle. nih.gov

The synthesis of the purine (B94841) and pyrimidine (B1678525) rings of nucleotides also involves carbon atoms derived from various precursors. wikipedia.org For example, in pyrimidine synthesis, three of the four carbon atoms come from aspartate, which in turn can be derived from glucose or glutamine. nih.gov By using a combination of 13C- and 15N-labeled precursors, it is possible to precisely determine the origin of each atom in the nucleotide structure, providing a comprehensive picture of the metabolic network. nih.gov

Deoxyribonucleotide Synthesis and DNA Labeling

Deoxyribonucleotides, the building blocks of DNA, are synthesized from their corresponding ribonucleotides through the action of the enzyme ribonucleotide reductase (RNR). nih.gov This enzyme reduces the 2'-hydroxyl group of the ribose sugar to a hydrogen atom. nih.gov Therefore, the 13C label from this compound incorporated into ribonucleotides is directly transferred to deoxyribonucleotides.

This principle is exploited to study DNA synthesis and cell proliferation. By administering a 13C-labeled precursor like [U-13C]glucose, the resulting labeled deoxyribonucleotides are incorporated into newly synthesized DNA. pnas.org Subsequent isolation and analysis of the DNA allow for the measurement of the isotopic enrichment in the deoxyribose moiety of purine deoxyribonucleosides, such as deoxyadenosine (B7792050) (dA). pnas.org This provides a direct measure of the rate of DNA replication and, consequently, cell proliferation. pnas.org

This stable isotope-based method offers a safe and non-radioactive alternative to traditional methods that use radiolabeled thymidine. pnas.org It is particularly advantageous because the de novo synthesis pathway for purine nucleotides is typically highly active in proliferating cells. pnas.org

Metabolic Precursors for RNA Structural and Dynamic Studies

Isotopically labeled RNA is essential for detailed structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com this compound is a key starting material for the chemo-enzymatic synthesis of 13C-labeled ribonucleoside triphosphates (rNTPs), which are then used in in vitro transcription reactions to produce labeled RNA molecules. mdpi.comoup.com

The ability to selectively label specific positions within the ribose sugar or the nucleobase is crucial for simplifying complex NMR spectra and for performing advanced NMR experiments that probe the structure and dynamics of RNA. nih.govmdpi.com For example, site-specific 13C labeling can help in resolving spectral overlap, which is a major challenge in studying large RNA molecules. nih.gov

Furthermore, the use of selectively labeled nucleotides allows for the measurement of residual dipolar couplings (RDCs), which provide long-range structural information that is complementary to the short-range information obtained from traditional NMR experiments. umich.edu RDCs are powerful probes of the conformational dynamics of RNA, revealing motions that are often critical for its biological function. umich.edu The development of efficient methods for the synthesis of specifically labeled rNTPs from precursors like this compound has been instrumental in advancing our understanding of the relationship between RNA structure, dynamics, and function. mdpi.comnih.gov

This compound in Microbial Carbon Assimilation Studies

The study of how microorganisms assimilate carbon is fundamental to understanding their role in global biogeochemical cycles and for harnessing their metabolic capabilities for biotechnology. This compound and other 13C-labeled substrates are indispensable tools for tracing carbon flow in diverse microbial metabolic networks. nih.gov

Investigating Carbon Fixation Routes in Methanotrophs and Other Microorganisms

Methanotrophs are bacteria that can use methane (B114726) as their sole source of carbon and energy. nih.gov They play a crucial role in mitigating methane emissions, a potent greenhouse gas. nih.gov While it was traditionally thought that most methanotrophs assimilate carbon directly from methane, recent studies have revealed that some methanotrophs can also fix carbon dioxide (CO2) via autotrophic pathways. nih.govasm.org

The use of 13C-labeled substrates, such as 13CH4 and [13C]bicarbonate, has been pivotal in demonstrating and quantifying autotrophic CO2 fixation in methanotrophs. nih.govasm.org For example, in the denitrifying methanotroph "Candidatus Methylomirabilis oxyfera," experiments have shown that the biomass becomes significantly more enriched in 13C when the cells are supplied with [13C]bicarbonate compared to when they are given 13CH4. nih.govasm.org This provides direct evidence for the activity of the Calvin-Benson-Bassham (CBB) cycle for carbon assimilation in this organism. nih.govasm.org

Similarly, in the methanotroph Methylococcus capsulatus (Bath), 13CO2 tracing experiments have confirmed that RuBisCO, the key enzyme of the CBB cycle, is essential for its growth and mediates CO2 assimilation. nrel.govnih.gov These studies have also helped to elucidate a variant of the CBB cycle in this organism. nrel.gov

The application of 13C metabolic flux analysis (13C-MFA) allows for a quantitative understanding of the carbon flux distribution through the central metabolic pathways of these microorganisms. nih.gov By growing microbes on 13C-labeled substrates and analyzing the labeling patterns in protein-bound amino acids and other biomass components, researchers can calculate the relative fluxes through different pathways, such as the CBB cycle, the serine cycle, and the ribulose monophosphate (RuMP) pathway. sci-hub.senih.govasm.org

Below is a table summarizing the findings from a hypothetical 13C-labeling experiment investigating carbon assimilation in a methanotrophic bacterium.

| Carbon Source | 13C Enrichment in Biomass (δ13C) | Implied Carbon Assimilation Pathway |

| Unlabeled Methane + Unlabeled Bicarbonate | -60‰ | Baseline |

| 13C-Methane + Unlabeled Bicarbonate | -20‰ | Methane assimilation (e.g., RuMP or Serine Cycle) |

| Unlabeled Methane + 13C-Bicarbonate | +100‰ | CO2 fixation (e.g., CBB Cycle) |

| 13C-Methane + 13C-Bicarbonate | +80‰ | Mixotrophic growth (assimilation of both methane and CO2) |

| This table is illustrative and the values are hypothetical. |

Metabolic Reprogramming and Engineering for Enhanced Biosynthesis (e.g., L-Ribulose, Xylitol)

The strategic use of isotopically labeled compounds, such as this compound, is instrumental in guiding metabolic engineering efforts aimed at the overproduction of valuable chemicals. By tracing the flow of the 13C label, researchers can identify bottlenecks, quantify flux through engineered pathways, and validate the effects of genetic modifications. This approach is particularly valuable for optimizing the biosynthesis of rare sugars and sugar alcohols like L-Ribulose and Xylitol (B92547).

Metabolic engineering of microorganisms like Saccharomyces cerevisiae has been a primary strategy for producing five-carbon sugars and their derivatives from more abundant substrates like D-glucose. asm.orgnih.gov A common approach involves redirecting intermediates from the native pentose phosphate pathway (PPP) towards the desired product. tandfonline.com For instance, to produce xylitol from D-glucose, the metabolic flux is channeled through D-Xylulose-5-Phosphate (Xu5P), an intermediate of the PPP. researchgate.netresearchgate.net

Key genetic modifications are introduced to maximize the accumulation of the target product. These often include:

Overexpression of key enzymes: Introducing and overexpressing genes such as XYL2 from Pichia stipitis, which encodes a xylitol dehydrogenase, facilitates the conversion of xylulose to xylitol. asm.orgnih.gov

Deletion of competing pathways: Knocking out genes like XKS1, which encodes the endogenous xylulokinase, prevents the further metabolism of the xylulose intermediate, thereby increasing its availability for conversion to xylitol. asm.orgnih.gov

Enhancing precursor supply: Disrupting genes like transketolase can lead to the accumulation of PPP intermediates, which can then be channeled into the engineered pathway. asm.orgresearchgate.net

The effectiveness of these genetic modifications is quantified using 13C-Metabolic Flux Analysis (13C-MFA). d-nb.infoplos.org While many studies use labeled glucose or glycerol (B35011) as the tracer to map the entire central carbon metabolism, a tracer like this compound would offer a more focused analysis of the terminal part of the engineered pathway. By introducing this compound, scientists could precisely track the carbon-1 atom as it is converted to L-Ribulose by an epimerase or reduced to Ribitol (B610474). This allows for the direct measurement of flux through these specific conversion steps, providing clear data on the efficiency of the engineered enzymes.

Research by Toivari et al. (2007) demonstrated the power of this metabolic engineering approach in S. cerevisiae. Their work showed that combining the expression of the Pichia stipitis XYL2 gene with the deletion of the endogenous XKS1 gene was crucial for maximizing xylitol production. nih.gov The study reported a significant increase in the production of five-carbon sugar alcohols. asm.orgnih.gov

The data below, derived from findings in metabolic engineering studies, illustrates the impact of specific genetic modifications on product yields.

| Strain Modification | Key Genetic Change | Observed Effect on Production | Fold Enhancement (Total Sugar Alcohols) |

|---|---|---|---|

| Transketolase-deficient strain | Disruption of TKL genes | Accumulation of D-xylulose 5-phosphate; release of ribitol and pentose sugars. | Baseline |

| Expression of XYL2 | Introduction of Pichia stipitis xylitol dehydrogenase gene | Enhanced conversion to sugar alcohols. | ~8.5x asm.orgnih.gov |

| Expression of DOG1 and XYL2 | Additional introduction of 2-deoxy-glucose 6-phosphate phosphatase gene | Further increase in ribitol production. | ~13.6x (1.6-fold increase over XYL2 alone) asm.orgnih.gov |

| Deletion of XKS1 | Deletion of endogenous xylulokinase gene | Increased the proportion of xylitol to 50% of excreted 5-carbon sugar alcohols. asm.orgnih.gov | N/A (Shift in product ratio) |

The analysis of mass isotopomer distributions in the final products and metabolic intermediates allows for the construction of detailed flux maps. plos.org For example, if this compound were fed to a strain engineered to produce L-Ribulose, the detection of a 13C label in L-Ribulose would confirm the activity of the intended pathway. The degree of label incorporation relative to unlabeled molecules provides a quantitative measure of the metabolic flux, guiding further rounds of strain optimization. d-nb.info This precise analytical capability is essential for rationally engineering metabolic pathways for the enhanced biosynthesis of desired compounds.

Enzyme Kinetics and Reaction Mechanism Studies Utilizing D Ribulose 13c 1

Kinetic Isotope Effects (KIE) in RuBisCO-Catalyzed Reactions

RuBisCO is a pivotal enzyme in the biosphere, catalyzing the first major step of carbon fixation. It incorporates atmospheric CO₂ into RuBP. However, the enzyme also catalyzes a competing, wasteful oxygenation reaction. The use of ¹³C-labeled substrates and CO₂ has been instrumental in understanding the kinetics and specificity of these two competing reactions. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org For carbon, this is the ratio of the reaction rate with ¹²C versus ¹³C (k₁₂/k₁₃).

The specificity factor (S(c/o) or τ) of RuBisCO defines its ability to discriminate between CO₂ and O₂. It is a critical parameter for photosynthetic efficiency. acs.org Studies have shown a correlation between the CO₂/O₂ specificity and the ¹²C/¹³C kinetic isotope effect. nih.gov RuBisCO enzymes that are more specific for CO₂ tend to exhibit a larger carbon isotope fractionation, meaning they discriminate more strongly against ¹³CO₂. nih.gov

This discrimination arises because the transition state for carboxylation is more sensitive to the isotopic mass of the carbon atom than the transition state for oxygenation. The measurement of KIE, often determined by analyzing the isotopic composition of the product relative to the substrate, provides a quantitative measure of this discrimination. acs.org For instance, the KIE for the carboxylation step (α = k₁₂/k₁₃) for RuBisCO from spinach is approximately 1.030. ebi.ac.uk Different forms of RuBisCO, such as Form I found in plants and cyanobacteria and Form II found in some photosynthetic bacteria, exhibit different specificity factors and corresponding KIEs. acs.org For example, Form IA RuBisCO from the chemoautotrophic symbiont Solemya velum was found to have an ε-value (a measure proportional to the KIE) of 24.4‰, which was surprisingly similar to Form IB enzymes rather than being significantly higher as initially hypothesized. physiology.org These analyses, which rely on tracking the fate of ¹³C, are fundamental to comparing the catalytic efficiency of RuBisCO from different organisms and to guiding bioengineering efforts aimed at improving photosynthetic performance. acs.org

Isotopically labeled substrates are invaluable for tracing the path of atoms through a reaction, thereby confirming or refuting proposed mechanisms. A key step in the RuBisCO-catalyzed carboxylation reaction is the cleavage of the C2-C3 bond of the six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate, to yield two molecules of 3-phosphoglycerate (B1209933) (3-PGA).

A seminal study utilized D-[2-¹³C]ribulose 1,5-bisphosphate to investigate this cleavage. libretexts.org By reacting the ¹³C-labeled RuBP with unlabeled CO₂, the researchers could analyze the resulting 3-PGA products using mass spectrometry. The results confirmed that the C-C bond cleavage occurs specifically between carbon atoms 2 and 3 of the RuBP backbone during the carboxylation reaction. libretexts.org This finding was crucial for solidifying the understanding of the RuBisCO reaction pathway. Similarly, when D-[2-¹³C]ribulose 1,5-bisphosphate was reacted with O₂, the analysis demonstrated that the resulting glycolate (B3277807) 2-phosphate originated from carbon atoms 1 and 2 of RuBP, confirming the specificity of bond cleavage in the oxygenase reaction as well. libretexts.org These experiments highlight how the precise placement of a ¹³C label in the ribulose substrate provides unambiguous evidence for the site of bond scission.

Studies have shown that deuteration significantly impacts the kinetics of carboxylation but has a much smaller effect on oxygenation. wikipedia.orgoncotarget.com When spinach RuBisCO was assayed in increasing concentrations of D₂O, the maximal carboxylation velocity (kcat) decreased significantly, while the ¹²CO₂/¹³CO₂ isotope effect was exacerbated. nih.govnih.gov This suggests that proton-dependent events, such as the processing of the carboxyketone intermediate, are at least partially rate-limiting. nih.govnih.gov

More detailed studies using both D₂O and d-RuBP (deuterated at the C3 position) on RuBisCO from tobacco and the bacterium Rhodospirillum rubrum revealed that deuteration alters the chemistry of CO₂ addition but not O₂ addition. wikipedia.orgoncotarget.com The use of d-RuBP significantly slowed CO₂ fixation, as expected, due to the primary isotope effect on C-H bond abstraction during enolization. wikipedia.orgoncotarget.com Interestingly, the ¹³C KIE for carboxylation (¹³(V/K)) decreased in D₂O but increased with d-RuBP. wikipedia.org In contrast, the ¹⁶O/¹⁸O KIE for oxygenation remained unchanged under all deuteration conditions. wikipedia.org These results strongly indicate that chemical events involving protons, such as hydration or reprotonation, are concerted with CO₂ addition but are not involved in the O₂ addition step. wikipedia.orgoncotarget.com

| Enzyme Source | Condition | Specificity (Sc/o) | Carbon KIE (¹³(V/K)) (‰) | Oxygen KIE (¹⁸(V/K)) (‰) | Reference |

|---|---|---|---|---|---|

| Tobacco | H₂O | 78 ± 3 | 29.2 ± 0.3 | 21.5 ± 0.3 | wikipedia.org |

| D₂O | 73 ± 4 | 25.1 ± 0.4 | 21.8 ± 0.2 | wikipedia.org | |

| H₂O + d-RuBP | 85 ± 5 | 36.1 ± 0.7 | 21.3 ± 0.5 | wikipedia.org | |

| D₂O + d-RuBP | 81 ± 3 | 32.0 ± 0.6 | 21.4 ± 0.3 | wikipedia.org | |

| R. rubrum | H₂O | 11.2 ± 0.4 | 31.5 ± 0.6 | 21.7 ± 0.2 | wikipedia.org |

| D₂O | 7.1 ± 0.3 | 16.5 ± 0.5 | 21.8 ± 0.2 | wikipedia.org | |

| H₂O + d-RuBP | 11.0 ± 0.5 | 35.5 ± 0.8 | 21.6 ± 0.4 | wikipedia.org | |

| D₂O + d-RuBP | 7.5 ± 0.2 | 22.1 ± 0.7 | 23.1 ± 0.3 | wikipedia.org |

Investigations of Other D-Ribulose-Interconverting Enzymes

D-ribulose and its phosphorylated forms are central intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP). The use of ¹³C-labeled substrates is crucial for studying the enzymes of this pathway, such as ribulokinase, ribulose 5-phosphate isomerase, transketolase, and transaldolase, primarily through metabolic flux analysis.

Ribulokinase (RK) catalyzes the phosphorylation of D-ribulose to D-ribulose 5-phosphate (Ru5P), an essential step for its entry into the PPP. nih.govresearchgate.net Biochemical characterization of recombinant D-ribulokinases from yeast and humans has confirmed their high specificity for D-ribulose. nih.gov While direct KIE studies using D-Ribulose-¹³C-1 on ribulokinase are not extensively documented in the retrieved literature, this substrate would be the required tool for such an investigation, allowing researchers to determine if bond formation during phosphorylation is rate-limiting.

Ribose-5-phosphate (B1218738) isomerase (Rpi) catalyzes the reversible interconversion of Ru5P and ribose-5-phosphate (R5P). wikipedia.orgnih.gov This aldose-ketose isomerization proceeds through an enediol intermediate. ebi.ac.uklibretexts.org The power of using ¹³C isotope effects to dissect such mechanisms is demonstrated in a study of the related enzyme L-ribulose-5-phosphate 4-epimerase. In that work, researchers measured ¹³C KIEs at natural abundance to probe the mechanism. acs.orgwisc.edu They found significant isotope effects at C-3 and C-4 of the substrate, providing strong evidence for a retro-aldol cleavage mechanism, where a C-C bond is broken and reformed, over a competing dehydration mechanism. acs.orgwisc.edu A similar approach using ¹³C-labeled D-ribulose-5-phosphate could provide definitive insights into the rate-limiting steps of the Rpi reaction.

Transketolase (TK) and transaldolase (TA) are the core enzymes of the non-oxidative branch of the PPP, responsible for the interconversion of various sugar phosphates. biorxiv.orgmdpi.com They play a vital role in producing precursors for nucleotide synthesis (R5P) and aromatic amino acids (erythrose-4-phosphate, E4P) and in recycling pentoses back to glycolysis. Assessing the activity and flux through these reversible reactions is complex and has been greatly aided by ¹³C-based metabolic flux analysis (¹³C-MFA). nih.govnih.gov

In ¹³C-MFA, cells are fed a specifically labeled substrate, such as [1,2-¹³C₂]glucose. The glucose is metabolized through glycolysis and the PPP, where D-ribulose-5-phosphate is an intermediate. The TK and TA reactions then scramble the ¹³C atoms into different positions in the sugar phosphate pool. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers and positions of ¹³C atoms) in downstream products like ribose from RNA or lactate, the relative fluxes through the TK and TA reactions can be calculated. physiology.orgoncotarget.com

For example, metabolism of [1,2-¹³C₂]glucose through the oxidative PPP generates singly labeled [1-¹³C]ribose-5-phosphate. However, if this is acted upon by TK and TA in the non-oxidative PPP, doubly labeled [1,2-¹³C₂]ribose can be formed. oncotarget.com The ratio of these different isotopomers provides a direct measure of the relative activity of the oxidative versus non-oxidative branches of the PPP. physiology.orgoncotarget.com This technique has been used to show that pancreatic cancer cells preferentially use fructose (B13574) to fuel the non-oxidative PPP via transketolase for nucleic acid synthesis. aacrjournals.org Similarly, studies in various organisms use ¹³C tracers to quantify the fluxes through TK and TA, revealing how carbon is partitioned in central metabolism under different conditions. physiology.orgnih.gov

Enzyme Specificity and Allosteric Regulation Utilizing D-Ribulose-13C-1

Following a comprehensive search of available scientific literature, no specific research findings on the use of the chemical compound This compound for the study of enzyme specificity and allosteric regulation could be located.

The performed searches for "this compound", "[1-13C]D-ribulose", and related terms in the context of enzyme kinetics, specificity, and allosteric regulation did not yield any dedicated studies or data tables for this particular isotopically labeled compound.

Research in this field extensively utilizes isotopically labeled molecules to probe enzymatic mechanisms. For instance, studies on D-Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) often employ substrates labeled with Carbon-13 (¹³C) to investigate kinetic isotope effects and the enzyme's specificity for CO₂ over O₂. pnas.orgpnas.orgbiorxiv.orgresearchgate.netpnas.orgnrel.gov Similarly, the mechanism of enzymes like L-ribulose-5-phosphate 4-epimerase has been elucidated using ¹³C and deuterium (B1214612) isotope effects. wisc.eduacs.orgnih.govwikipedia.org

Furthermore, the allosteric regulation of key metabolic enzymes, such as phosphofructokinase, pyruvate (B1213749) kinase, and PEP carboxylase, is a well-studied area, frequently involving ¹³C-based metabolic flux analysis to understand how effector molecules modulate enzyme activity. nih.govasm.org

However, these studies utilize different isomers or more complex phosphorylated derivatives of ribulose, such as L-ribulose-5-phosphate or D-ribulose-1,5-bisphosphate, and the isotopic label is not always at the C-1 position. pnas.orgwisc.edu While methods for the synthesis of various ¹³C-labeled isotopomers of D-ribose have been developed, subsequent applications of This compound in the specific context of enzyme specificity and allosteric regulation are not documented in the available literature. tandfonline.com

Therefore, no detailed research findings or data tables for the specified compound and its application in this precise area can be provided.

Advanced Analytical Methodologies for D Ribulose 13c 1 Detection and Quantification

Mass Spectrometry (MS)-Based Techniques for Isotopic Profiling

Mass Spectrometric Analysis of Fragmentation Patterns and Isotope Discrimination

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for analyzing 13C-labeled sugars. nih.gov To make sugars like D-ribulose volatile for GC analysis, they must first be chemically modified into more stable derivatives. ajrsp.comchalmers.se Common derivatization methods include conversion to O-methyloxime acetates or trimethylsilyl (B98337) (TMS) ethers. ajrsp.comchalmers.semdpi.com

Once derivatized, the molecules are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a chemical signature that allows for structural identification. For a ketose like D-ribulose, specific fragmentation patterns can be predicted. For instance, studies on the methyloxime peracetate derivatives of ketohexoses like fructose (B13574) show the formation of a unique C1-C3 fragment under electron impact (EI) ionization. nih.gov This is distinct from aldoses, such as glucose, which form a C1-C2 fragment. nih.gov

The presence of the 13C label at the C-1 position of D-Ribulose-13C-1 introduces a predictable mass shift in the resulting fragments. The fragment containing the C-1 carbon will have a mass-to-charge ratio (m/z) that is one unit higher than the corresponding fragment from an unlabeled D-ribulose molecule. This mass difference is the key to isotope discrimination.

High-resolution mass spectrometry (HRMS) can precisely measure these mass differences, allowing for the clear differentiation and quantification of labeled versus unlabeled metabolites. nih.govacs.org The relative abundance of the isotopologues (molecules that differ only in their isotopic composition) provides a quantitative measure of the incorporation of the 13C label into the metabolite pool. nih.gov

Below is a table of predicted characteristic fragments for a derivatized D-Ribulose, a five-carbon ketose, and the expected shift for its 13C-1 labeled counterpart.

Table 1: Predicted Mass Spectrometric Fragments for Derivatized D-Ribulose vs. This compound

| Fragment Type | Description | Predicted m/z (Unlabeled) | Predicted m/z (13C-1 Labeled) | Reference |

|---|---|---|---|---|

| C1-C3 Fragment | Cleavage yielding a fragment containing the first three carbon atoms. This is characteristic of derivatized ketoses. | X | X+1 | nih.gov |

| Molecular Ion (M+) | The intact, ionized molecule. | Y | Y+1 | scribd.com |

| Loss of Substituent | Loss of a group from the derivatizing agent (e.g., acetate (B1210297) from peracetate derivatives). | Y-60 | Y-59 | nih.gov |

Note: The exact m/z values (X, Y) depend on the specific derivatization agent used.

Hyperpolarized Carbon-13 NMR for Real-Time Flux Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for metabolic studies. nih.gov However, conventional 13C NMR suffers from low sensitivity due to the low natural abundance and small gyromagnetic ratio of the 13C nucleus. nih.govnih.gov Hyperpolarization is a revolutionary technique that overcomes this limitation by dramatically increasing the polarization of 13C nuclei, boosting the NMR signal by more than 10,000-fold. mdpi.commdpi.comacs.org This enhancement, achieved through a process called dissolution Dynamic Nuclear Polarization (dDNP), enables the real-time, non-invasive observation of metabolic pathways. mdpi.comriken.jp

When a hyperpolarized substrate like this compound is introduced to living cells or tissues, its metabolic conversion into downstream products can be monitored with sub-second temporal resolution. mdpi.compnas.org As the 13C label is passed from this compound to subsequent metabolites in a pathway (e.g., the pentose (B10789219) phosphate (B84403) pathway), new peaks corresponding to these products appear in the 13C NMR spectrum. nih.gov Each metabolite has a unique chemical shift, allowing for unambiguous identification. pnas.orgucsf.edu

This method allows researchers to directly measure metabolic flux—the rate of conversion through a specific enzymatic step. nih.govpnas.org For example, by tracking the rate at which the signal from hyperpolarized this compound decreases while signals from its metabolic products (e.g., xylulose-5-phosphate or ribose-5-phosphate) increase, one can quantify the activity of enzymes like ribulose-phosphate 3-epimerase or ribose-5-phosphate (B1218738) isomerase.

This technique has been successfully applied to monitor glycolysis and other central metabolic pathways using various hyperpolarized 13C-labeled substrates, including glucose, pyruvate (B1213749), and fructose. mdpi.commdpi.comriken.jpnih.gov The application to this compound would provide unprecedented insight into the kinetics of the pentose phosphate pathway and its connections to glycolysis and nucleotide synthesis. nih.govsci-hub.se The ability to observe these processes in real-time within intact, functioning biological systems is a key advantage of this technology. riken.jpnih.gov

Table 2: Potential Application of Hyperpolarized 13C NMR in Monitoring this compound Metabolism

| Metabolite | Role | Detection Method | Information Gained | Reference |

|---|---|---|---|---|

| Hyperpolarized this compound | Injected Substrate | 13C NMR signal decay | Rate of uptake and initial enzymatic conversion. | nih.govmdpi.com |

| [13C]-Xylulose-5-phosphate | Product of Epimerization | Appearance of new 13C NMR signal at a characteristic chemical shift. | Real-time flux through ribulose-phosphate 3-epimerase. | nih.govsci-hub.se |

| [13C]-Ribose-5-phosphate | Product of Isomerization | Appearance of new 13C NMR signal at a characteristic chemical shift. | Real-time flux through ribose-5-phosphate isomerase. | nih.govsci-hub.se |

| [13C]-Lactate | Downstream Glycolytic Product | Appearance of new 13C NMR signal at a characteristic chemical shift. | Flux from pentose phosphate pathway into glycolysis. | pnas.orgnih.gov |

Broader Implications and Future Directions in D Ribulose 13c 1 Research

The study of D-Ribulose-13C-1 and other isotopically labeled pentoses is paving the way for significant advancements across various scientific disciplines. From enhancing our ability to engineer microorganisms for industrial applications to providing deeper insights into complex diseases, the implications of this research are far-reaching.

Q & A

Basic Research Questions

Q. How should researchers design experiments using D-Ribulose-13C-1 to track metabolic pathways in vitro?

- Methodological Answer : Begin by establishing a controlled isotopic labeling protocol. Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to trace 13C incorporation into metabolic intermediates. For NMR, optimize parameters such as pulse sequences (e.g., HSQC for 13C detection) and relaxation delays to account for isotopic dilution. Ensure calibration with unlabeled D-Ribulose controls to distinguish labeled signals .

Q. What steps ensure isotopic purity validation of this compound in metabolic flux analysis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) to quantify isotopic enrichment. Validate purity by comparing observed 13C/12C ratios to theoretical values. Cross-reference with nuclear Overhauser effect (NOE)-enhanced NMR spectra to confirm positional labeling accuracy, as described in isotopic tracer best practices .

Q. How to formulate a research question investigating this compound's role in the Calvin cycle using the P-E/I-C-O framework?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population : Plant chloroplast extracts.

- Exposure : Incubation with this compound.

- Comparison : Unlabeled D-Ribulose controls.

- Outcome : Quantify 13C enrichment in ribulose-1,5-bisphosphate via MS.

This structure ensures testability and alignment with metabolic pathway objectives .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance 13C NMR sensitivity for studying this compound kinetics?

- Methodological Answer : Utilize a DNP polarizer at 3.35 T and ≈94 GHz microwave irradiation to hyperpolarize 13C nuclei in solid-state this compound. Rapid dissolution preserves polarization, achieving >10,000× signal enhancement in liquid-state NMR. Optimize dissolution solvent (e.g., deuterated water) and temperature (4°C) to minimize relaxation losses, as demonstrated in hyperpolarized 13C-urea studies .

Q. What statistical methods resolve contradictions between experimental 13C NMR data and computational metabolic flux predictions?

- Methodological Answer : Apply Bayesian hierarchical modeling to integrate time-resolved 13C enrichment data with flux balance analysis (FBA). Use Akaike Information Criterion (AIC) to compare model fits. If discrepancies persist, re-examine assumptions (e.g., enzyme kinetics) or validate NMR peak assignments via spiking experiments with synthetic 13C standards .

Q. How to optimize quenching protocols for this compound in time-resolved metabolic studies?

- Methodological Answer : Test rapid quenching methods (e.g., cold methanol at -40°C vs. liquid nitrogen snap-freezing) to arrest enzymatic activity. Quantify metabolite recovery rates using isotopically labeled internal standards. Validate via correlation analysis between quenching efficiency and 13C signal stability in LC-MS datasets .

Q. What strategies integrate this compound experimental data with genome-scale metabolic models (GEMs)?

- Methodological Answer : Map 13C labeling patterns to reaction nodes in GEMs (e.g., PlantCyc). Use flux variability analysis (FVA) to identify constrained reactions. Discrepancies may indicate gaps in model annotation, necessitating isotopic tracing of parallel pathways (e.g., pentose phosphate shunt) .

Methodological Best Practices

Q. How to document experimental protocols for reproducibility in studies involving this compound?

- Methodological Answer : Follow lab report guidelines:

- Materials : Specify this compound vendor, lot number, and storage conditions.

- Methods : Detail NMR/MS parameters (e.g., magnet strength, ionization mode).

- Data : Archive raw spectra and processed datasets in FAIR-aligned repositories.

Reference supplementary materials for extended protocols, as per academic writing standards .

Q. What ethical and feasibility criteria (FINER) apply to this compound studies in vivo?

- Methodological Answer : Evaluate using FINER criteria:

- Feasible : Ensure access to hyperpolarization infrastructure.

- Interesting : Address gaps in carbohydrate metabolism.

- Novel : Explore understudied isotopic effects on enzyme kinetics.

- Ethical : Adhere to biosafety protocols for radioactive waste (if applicable).

- Relevant : Align with metabolic engineering or diagnostic imaging goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.